5-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Description
5-(5-((2-chloro-8-methylquinolin-3-yl)methyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C26H26ClN3O3 and its molecular weight is 463.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Thumar and Patel (2011) on carbostyril derivatives of 1H-pyrazole, related to the chemical structure , demonstrated antimicrobial effectiveness against several bacterial pathogens, including Bacillus subtilis, Clostridium tetani, Streptococcus pneumoniae, Salmonella typhi, Vibrio cholerae, Escherichia coli, and fungal pathogens like Aspergillus fumigatus and Candida albicans. Some derivatives were found to be as potent or more than commercial drugs against these strains, highlighting the potential antimicrobial applications of these compounds (Thumar & Patel, 2011).
Antioxidant Applications in Industrial Processes
In another study, Hussein, Ismail, and El-Adly (2016) synthesized and characterized 4-hydroxy quinolinone derivatives, investigating their efficiency as antioxidants in lubricating greases. These compounds demonstrated a decrease in total acid number and oxygen pressure drop in lubricating greases, suggesting their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Conformation and Steric Effects in Chemical Synthesis
Singh et al. (1996) explored the conformation and ortho steric effects in a series of 2-(pyrazol-1-yl)quinolines, demonstrating how substituents on the pyrazole positions affect the chemical shifts and preferred conformation in synthetic processes. This study provides insights into the chemical behavior of similar compounds, contributing to the understanding of their synthesis and structural properties (Singh et al., 1996).
Supramolecular Chemistry Applications
Adam et al. (2010) investigated molecular complexes of picolines with chloranilic acid, forming predictable hydrogen-bonded supramolecular units. These findings highlight the relevance of such compounds in designing new materials with specific molecular arrangements, demonstrating potential applications in supramolecular chemistry (Adam et al., 2010).
Properties
IUPAC Name |
5-[3-[(2-chloro-8-methylquinolin-3-yl)methyl]-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-16-9-11-18(12-10-16)22-15-21(30(29-22)23(31)7-4-8-24(32)33)14-20-13-19-6-3-5-17(2)25(19)28-26(20)27/h3,5-6,9-13,21H,4,7-8,14-15H2,1-2H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKBTXBIRJROGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)CC3=CC4=CC=CC(=C4N=C3Cl)C)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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